molecular formula C19H18N2O2S B11353143 3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11353143
M. Wt: 338.4 g/mol
InChI Key: SWBDYMKKTYUXEM-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole ring.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting an ethoxybenzoyl chloride with the thiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the presence of both the ethoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

3-ethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C19H18N2O2S/c1-2-23-17-10-6-9-15(11-17)18(22)20-12-16-13-24-19(21-16)14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,20,22)

InChI Key

SWBDYMKKTYUXEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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